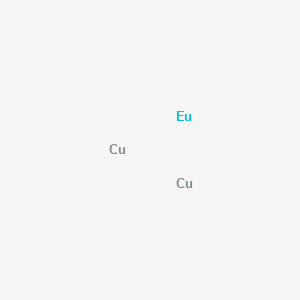
Copper;europium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;europium is a compound that combines the properties of copper and europium, two elements with unique characteristics. Copper is a transition metal known for its high electrical and thermal conductivity, while europium is a rare earth element known for its luminescent properties.
Preparation Methods
The synthesis of copper;europium compounds can be achieved through various methods. One common approach is the wet chemical reduction method, where copper and europium salts are reduced in the presence of stabilizing agents to form nanoclusters . Another method involves the use of metal-organic frameworks (MOFs) like HKUST-1, which can adsorb europium ions from solution . Additionally, europium complexes can be conjugated onto carbon dots to create dual-fluorophore nanoparticles .
Chemical Reactions Analysis
Copper;europium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Europium typically exhibits the +3 oxidation state, but can also exist in the +2 state . Common reagents used in these reactions include acids, bases, and reducing agents. For example, europium(III) oxide can be reduced to europium(II) oxide using metallic europium at high temperatures . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Copper;europium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions due to their unique electronic properties . In biology and medicine, these compounds are employed in bioimaging and biosensing applications because of their luminescent properties . For instance, europium-doped copper nanoclusters have been used to develop electrochemiluminescence biosensors for sensitive bioanalysis . In industry, this compound compounds are used in the production of fluorescent materials and as additives in various manufacturing processes .
Mechanism of Action
The mechanism of action of copper;europium compounds involves their ability to interact with biological molecules and cellular structures. The luminescent properties of europium allow these compounds to be used as fluorescent probes in bioimaging applications . Copper ions can participate in redox reactions, acting as electron donors or acceptors, which is crucial for their catalytic activity . The interaction of these compounds with specific molecular targets and pathways depends on their chemical composition and the environment in which they are used.
Comparison with Similar Compounds
Copper;europium compounds can be compared with other similar compounds, such as copper nanoclusters and europium complexes. While copper nanoclusters are known for their high conductivity and catalytic properties, europium complexes are valued for their luminescent properties . The combination of copper and europium in a single compound provides a unique set of properties that can be tailored for specific applications. Similar compounds include europium(III) chloride, europium(III) nitrate, and europium(III) acetate, which also exhibit luminescent properties .
Properties
CAS No. |
12174-68-4 |
|---|---|
Molecular Formula |
Cu2Eu |
Molecular Weight |
279.06 g/mol |
IUPAC Name |
copper;europium |
InChI |
InChI=1S/2Cu.Eu |
InChI Key |
AVPXWDYJZOPKJD-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















